molecular formula C18H18F4N4O B2826552 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775396-41-2

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Katalognummer B2826552
CAS-Nummer: 1775396-41-2
Molekulargewicht: 382.363
InChI-Schlüssel: OZYYSPOYJDHLJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

Wissenschaftliche Forschungsanwendungen

Metabolism in Chronic Myelogenous Leukemia Treatment

The compound 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, under the name flumatinib, is studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. Flumatinib, a tyrosine kinase inhibitor, is in Phase I clinical trials in China. The study identified 34 metabolites of flumatinib, with 7 primary metabolites confirmed by comparison with synthetic standards. The main metabolites include products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase II metabolites like glucuronidation and acetylation products also detected. Flumatinib is primarily metabolized by amide bond cleavage, producing hydrolytic products. The study helps understand flumatinib's metabolic pathways in humans, which is crucial for its therapeutic application in CML treatment (Gong et al., 2010).

Nonaqueous Capillary Electrophoresis

A study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, focuses on separation techniques crucial for pharmaceutical quality control. The research explores factors like electrolyte type and concentration, voltage, and buffer modifier affecting separation. The method demonstrated effectiveness for analyzing synthesized samples, showing potential for quality control in pharmaceutical applications (Ye et al., 2012).

Radiosynthesis for Clinical Imaging

Research on automated radiosynthesis of tracers, including 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, for clinical imaging applications has been conducted. This study focuses on developing radiotracers for imaging hypoxia and tau pathology, critical in medical diagnostics. The work outlines the synthesis process and the potential clinical applications of these radiotracers, which is significant for advancing medical imaging techniques (Ohkubo et al., 2021).

Synthesis and Antibacterial Evaluation

A study on the synthesis and antibacterial evaluation of novel 8-fluoro Norfloxacin derivatives, including hybrids with 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, focuses on developing potential probes for methicillin and vancomycin-resistant Staphylococcus aureus. The study evaluates the antibacterial activity of these compounds against various bacterial strains, highlighting the significance of such research in addressing antibiotic resistance (Sunduru et al., 2011).

Zukünftige Richtungen

The development of novel and promising fungicides is urgently required due to the resistance of plant fungal diseases against fungicides . Pyrimidine derivatives, such as “3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide”, could potentially play a role in this development .

Eigenschaften

IUPAC Name

3-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYSPOYJDHLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.